molecular formula C30H44N6O5 B14234481 L-Lysyl-L-phenylalanyl-L-phenylalanyl-L-lysine CAS No. 368454-10-8

L-Lysyl-L-phenylalanyl-L-phenylalanyl-L-lysine

Katalognummer: B14234481
CAS-Nummer: 368454-10-8
Molekulargewicht: 568.7 g/mol
InChI-Schlüssel: SLFBEUKITMTJEL-CQJMVLFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Lysyl-L-phenylalanyl-L-phenylalanyl-L-lysine is a peptide composed of four amino acids: lysine, phenylalanine, phenylalanine, and lysine. This compound is known for its unique structure and properties, which make it valuable in various scientific and industrial applications. The peptide bond formation between these amino acids results in a molecule with specific chemical and biological characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-phenylalanyl-L-phenylalanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (L-lysine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (L-phenylalanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (L-phenylalanine and L-lysine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then produces the peptide through its natural protein synthesis machinery. The peptide is subsequently extracted and purified.

Analyse Chemischer Reaktionen

Types of Reactions

L-Lysyl-L-phenylalanyl-L-phenylalanyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the phenylalanine residues, leading to the formation of quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino groups in lysine residues can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Acyl chlorides or alkyl halides for acylation or alkylation reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced peptide with intact disulfide bonds.

    Substitution: Acylated or alkylated peptide derivatives.

Wissenschaftliche Forschungsanwendungen

L-Lysyl-L-phenylalanyl-L-phenylalanyl-L-lysine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide bond formation and stability.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and nanostructures.

Wirkmechanismus

The mechanism of action of L-Lysyl-L-phenylalanyl-L-phenylalanyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • L-lysyl-L-phenylalanyl-L-phenylalanyl-L-arginine
  • L-lysyl-L-phenylalanyl-L-phenylalanyl-L-threonine
  • L-lysyl-L-phenylalanyl-L-phenylalanyl-L-proline

Uniqueness

L-Lysyl-L-phenylalanyl-L-phenylalanyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of two phenylalanine residues contributes to its hydrophobic character, while the lysine residues provide sites for potential chemical modifications and interactions with other molecules.

Eigenschaften

CAS-Nummer

368454-10-8

Molekularformel

C30H44N6O5

Molekulargewicht

568.7 g/mol

IUPAC-Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

InChI

InChI=1S/C30H44N6O5/c31-17-9-7-15-23(33)27(37)35-25(19-21-11-3-1-4-12-21)29(39)36-26(20-22-13-5-2-6-14-22)28(38)34-24(30(40)41)16-8-10-18-32/h1-6,11-14,23-26H,7-10,15-20,31-33H2,(H,34,38)(H,35,37)(H,36,39)(H,40,41)/t23-,24-,25-,26-/m0/s1

InChI-Schlüssel

SLFBEUKITMTJEL-CQJMVLFOSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.